Daunorubicin-13C,d3: A Technical Guide for Researchers
Daunorubicin-13C,d3: A Technical Guide for Researchers
Daunorubicin-13C,d3 is a stable isotope-labeled version of Daunorubicin, a potent anthracycline antibiotic used in cancer chemotherapy.[1][2] This guide provides an in-depth overview of its chemical structure, properties, and relevant experimental protocols for its application in research and drug development.
Chemical Structure and Properties
Daunorubicin-13C,d3 is structurally identical to Daunorubicin, with the exception of isotopic labeling at the methoxy group, where a carbon-13 atom replaces a carbon-12 atom and three deuterium atoms replace three hydrogen atoms.[3] This labeling makes it an ideal internal standard for quantitative analysis of Daunorubicin in biological matrices using mass spectrometry.[1][3]
Table 1: Chemical and Physical Properties of Daunorubicin-13C,d3
| Property | Value | Source(s) |
| Chemical Formula | C₂₆[¹³C]H₂₆D₃NO₁₀ | [3] |
| Molecular Weight | 531.5 g/mol | [4][5] |
| Formal Name | 8S-acetyl-10S-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-(methoxy-¹³C-d₃)-5,12-naphthacenedione | [3] |
| Synonyms | Daunomycin-13C,d3, RP 13057-13C,d3, Rubidomycin-13C,d3 | [1] |
| CAS Number (Unlabeled) | 20830-81-3 | [5] |
| Appearance | Solid | [3] |
| Melting Point | >200°C (decomposition) | [6] |
| Solubility | Slightly soluble in DMSO | [3] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years | [3] |
Experimental Protocols
Synthesis of Daunorubicin-13C,d3
While specific, detailed synthesis protocols for commercially available Daunorubicin-13C,d3 are often proprietary, the general approach involves the reductive amination of a suitable Daunorubicin precursor with an isotopically labeled methylating agent. One possible synthetic route could involve the reductive amination of a daunorubicinone intermediate with an isotopically labeled amino sugar, followed by methylation with ¹³CD₃I. Another approach could be the demethylation of Daunorubicin followed by re-methylation with an isotopically labeled reagent.
A general procedure for the synthesis of Daunorubicin derivatives via reductive amination has been described.[7] This method can be adapted for isotopic labeling by using an appropriately labeled starting material. The reaction typically involves dissolving the Daunorubicin precursor in a suitable solvent, adding the labeled reagent and a reducing agent like sodium cyanoborohydride, and allowing the reaction to proceed until completion.[7] Purification is then carried out using chromatographic techniques such as HPLC.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Daunorubicin and Metabolites
A validated HPLC method for the analysis of Daunorubicin and its metabolites in human plasma has been established and can be adapted for use with Daunorubicin-13C,d3.[8]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Supelcosil LC-CN 5 µm column (25 cm x 4.6 mm).
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of water with 0.1% OPA and acetonitrile).[9]
-
Flow Rate: 1 ml/min.[9]
-
Detection: Spectrofluorimetry with excitation at 480 nm and emission at 560 nm.
-
Retention Time: Daunorubicin typically elutes within 15 minutes under these conditions.
-
Nuclear Magnetic Resonance (NMR) Analysis
¹H, ¹H-¹H COSY, and ¹³C NMR are effective for the structural characterization of Daunorubicin and its derivatives, including Daunorubicin-13C,d3.[10]
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: The isotopic labeling in Daunorubicin-13C,d3 will result in characteristic changes in the NMR spectra. The ¹³C signal for the methoxy carbon will be enhanced, and the corresponding proton signal in the ¹H spectrum will be absent, replaced by a characteristic pattern depending on the deuteration level.
Use as an Internal Standard in LC-MS/MS
Daunorubicin-13C,d3 is intended for use as an internal standard for the quantification of Daunorubicin in biological samples by LC-MS/MS.[3]
-
Preparation of Standard Solutions: Prepare a stock solution of Daunorubicin-13C,d3 in a suitable solvent (e.g., methanol). Prepare a series of calibration standards of unlabeled Daunorubicin.
-
Sample Preparation:
-
To each biological sample (e.g., plasma, tissue homogenate) and calibration standard, add a known amount of the Daunorubicin-13C,d3 internal standard solution.
-
Extract the analytes using a suitable method, such as protein precipitation with methanol or liquid-liquid extraction.[11]
-
Centrifuge to pellet precipitated proteins and evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable HPLC method, such as the one described above.
-
Detect the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Daunorubicin and Daunorubicin-13C,d3.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte (Daunorubicin) to the internal standard (Daunorubicin-13C,d3).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Daunorubicin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Biological Assays
Apoptosis Assays
Daunorubicin is a known inducer of apoptosis.[1] The following protocols can be used to assess the apoptotic effects of Daunorubicin.
-
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry: [12][13]
-
Seed cells at a density of 1 x 10⁶ cells per well in a six-well plate.
-
Treat cells with Daunorubicin for the desired time.
-
Collect the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
-
-
Caspase-3 Activity Assay: [14]
-
Treat cells with Daunorubicin.
-
Lyse the cells to release cellular proteins.
-
Add a fluorogenic caspase-3 substrate, such as DEVD-AMC, to the cell lysate.
-
Measure the fluorescence generated by the cleavage of the substrate by active caspase-3.
-
Western Blot for MAPK Pathway Activation
Daunorubicin can activate the JNK signaling pathway.[3] Western blotting can be used to detect the phosphorylation and activation of key proteins in this pathway.
-
Cell Treatment and Lysis:
-
Treat cells with Daunorubicin for various time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[15]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total JNK and other relevant MAPK proteins (e.g., p-Erk, Erk).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]
-
NLRP3 Inflammasome Activation Assay
Daunorubicin can induce the activation of the NLRP3 inflammasome.[16] This can be assessed by measuring the release of IL-1β.
-
Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs).
-
Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.[16]
-
-
Daunorubicin Treatment: Treat the LPS-primed BMDMs with Daunorubicin to activate the NLRP3 inflammasome.[16]
-
Measurement of IL-1β Release:
-
Collect the cell culture supernatant.
-
Measure the concentration of mature IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[16]
-
-
Western Blot for Pro-IL-1β and Caspase-1:
-
Prepare cell lysates from the treated cells.
-
Perform western blotting to detect the expression of pro-IL-1β and the cleavage of pro-caspase-1 to its active form.
-
Signaling Pathways
Daunorubicin-Induced Sphingomyelin-Ceramide-JNK Signaling Pathway
Daunorubicin has been shown to trigger a reactive oxygen species (ROS)-dependent sphingomyelin-ceramide pathway, which leads to the activation of the JNK cascade and subsequent apoptosis.[3]
Caption: Daunorubicin-induced JNK signaling pathway.
Daunorubicin-Induced NLRP3 Inflammasome Activation
Daunorubicin can act as a danger signal to activate the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine IL-1β.[16]
Caption: Daunorubicin-induced NLRP3 inflammasome activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. caymanchem.com [caymanchem.com]
- 4. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 5. Daunorubicin-13C,d3 (>85%) | C27H29NO10 | CID 71315193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ekjcp.org [ekjcp.org]
- 12. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Doxorubicin and daunorubicin induce processing and release of interleukin-1β through activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
